molecular formula C23H19NO4 B11101648 2-Oxo-2-phenylethyl 1-(naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylate

2-Oxo-2-phenylethyl 1-(naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11101648
M. Wt: 373.4 g/mol
InChI Key: MLTPFPAPLDGREF-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is a complex organic compound that features a pyrrolidine ring, a naphthyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2-phenylethyl formate with a naphthyl-substituted pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or palladium, which facilitate the formation of the desired product through hydroacylation and isomerization processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

phenacyl 1-naphthalen-2-yl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H19NO4/c25-21(17-7-2-1-3-8-17)15-28-23(27)19-13-22(26)24(14-19)20-11-10-16-6-4-5-9-18(16)12-20/h1-12,19H,13-15H2

InChI Key

MLTPFPAPLDGREF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC3=CC=CC=C3C=C2)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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